molecular formula C18H14ClNO3S B2497057 N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide CAS No. 14776-60-4

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2497057
CAS RN: 14776-60-4
M. Wt: 359.82
InChI Key: SZBVJKWEHNAZHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide involves complex chemical reactions, typically starting from naphthalene-1-yl acetate. This process may involve N-chloroacetylation and N-alkylation steps to introduce the sulfonyl and acetamide functionalities. The structures of synthesized compounds are often characterized using NMR, IR, and MS techniques to confirm the attachment of these functional groups and the overall molecular architecture (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, and related compounds, is typically confirmed through X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule, including dihedral angles between the core naphthalene and attached rings, and the planarity or non-planarity of the molecule. Such structural details are crucial for understanding the compound's potential interactions with biological targets (H. Fun et al., 2011).

Chemical Reactions and Properties

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide participates in various chemical reactions, highlighting its reactivity and functional group transformations. For example, reactions with aromatic amines can yield 2-acylamino-3-arylamino-1,4-naphthoquinones or heterocyclic compounds, depending on the reactants used. These reactions underscore the compound's versatility in synthetic chemistry applications (N. Agarwal & R. Mital, 1976).

Scientific Research Applications

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound structurally related to N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). It exhibits anti-angiogenic properties by inhibiting APN activity and reducing the invasion of bovine aortic endothelial cells, suggesting potential applications in controlling abnormal angiogenesis related to diseases such as cancer or diabetic retinopathy (Lee et al., 2005).

Thermoelectric and Transistor Applications

Studies on n-type fused lactam semiconducting polymers, which include naphthalene derivatives similar to N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, demonstrate their potential in thermoelectric and transistor applications. This research suggests that the size of the central acene core in these polymers, which includes naphthalene units, significantly influences their electronic performance, offering insights into designing high-performance materials for electronic applications (Chen et al., 2020).

Anti-HIV Drug Development

A density functional theory study on acetamide derivatives, including those structurally related to N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, explores their potential as anti-HIV drugs. The study focuses on the local reactivity of these compounds, indicating that certain substitutions could enhance their potency as anti-HIV drugs, pointing towards new avenues in anti-HIV drug development (Oftadeh et al., 2013).

Crystal Structure Analysis

Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound similar to N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide, provides insights into the crystal structure and interactions of naphthalene derivatives. This work, involving single-crystal X-ray diffraction and Hirshfeld surface analysis, is significant for understanding the molecular properties and potential applications of these compounds in materials science (Gouda et al., 2022).

properties

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-13(21)20(24(22,23)16-11-9-15(19)10-12-16)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBVJKWEHNAZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

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